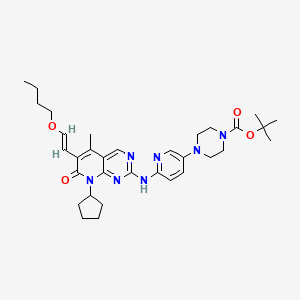

Palbociclib Impurity 7

Description

The Critical Role of Impurity Profiling in Active Pharmaceutical Ingredient (API) Development and Quality Assurance

The process of impurity profiling is a cornerstone of modern pharmaceutical development and manufacturing, ensuring the safety, quality, and efficacy of drug products. aquigenbio.comveeprho.com It involves the identification, quantification, and characterization of unwanted chemicals that may be present in Active Pharmaceutical Ingredients (APIs). veeprho.com These impurities can originate from various sources, including raw materials, intermediates from the synthetic route, by-products, degradation products, or contaminants introduced during manufacturing and storage. aquigenbio.comveeprho.com

Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities. aquigenbio.compharmaffiliates.com Comprehensive impurity profiling is a mandatory requirement for new drug applications, as even trace amounts of impurities can potentially affect the drug's stability and pharmacological activity. aquigenbio.comglobalpharmatek.com This meticulous analysis allows for the optimization of manufacturing processes and the establishment of appropriate storage conditions and shelf life for the final drug product. aquigenbio.comglobalpharmatek.com Ultimately, impurity profiling serves as a critical quality control tool to safeguard public health by minimizing risks associated with potentially toxic or reactive impurities. veeprho.comijbpas.com

Contextualization of Palbociclib within Contemporary Drug Discovery and Manufacturing

Palbociclib, marketed under the brand name Ibrance, represents a significant advancement in the treatment of specific types of breast cancer. longdom.orgwikipedia.org Developed by Pfizer, it was the first selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) to receive FDA approval. wikipedia.orgpharmaffiliates.com These kinases are crucial regulators of the cell cycle, and their inhibition by Palbociclib can halt the proliferation of cancer cells. ucla.edu Specifically, it is used for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. longdom.orgwikipedia.org

Definition and Classification of Related Substances within Pharmaceutical Product Development

In pharmaceutical terminology, "impurities" are any components present in a drug substance or drug product that are not the defined chemical entity or a formulation ingredient. mtc-usa.comuspnf.com These are often referred to as "related substances," which are compounds structurally related to the API. mtc-usa.comtentamus-pharma.co.uk They can arise from the manufacturing process, starting materials, or degradation during storage. mtc-usa.comfilab.fr

Regulatory guidelines, such as those from the ICH, categorize impurities into three main types:

Organic Impurities: These can be process-related (e.g., starting materials, by-products, intermediates) or drug-related (e.g., degradation products). mtc-usa.comuspnf.com

Inorganic Impurities: These may include reagents, ligands, catalysts, residual metals, or inorganic salts. veeprho.comuspnf.com

Residual Solvents: These are organic solvents used during the synthesis of the API or the production of the formulation. veeprho.comuspnf.com

These related substances are further classified as identified or unidentified. uspnf.com Identified impurities have their structural characterization confirmed, while unidentified impurities are defined only by their analytical properties, such as chromatographic retention time. uspnf.com Establishing acceptance criteria and thresholds for these substances is a critical part of ensuring the drug's safety and quality. filab.fr

Academic Research Significance of Palbociclib Impurity 7 within Purity Standards

The designation "this compound" appears in the catalogs of various chemical suppliers and in scientific literature, but it does not refer to a single, universally defined chemical structure. Research and commercial listings have identified different molecules by this name, highlighting the complexity of impurity tracking and standardization. This ambiguity underscores the importance of precise analytical work in pharmaceutical quality control.

Academic and industrial research focuses on identifying, synthesizing, and characterizing such impurities to use them as reference standards. asianpubs.orggoogle.com These reference standards are crucial for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure that batches of the API meet the stringent purity requirements set by pharmacopeias and regulatory agencies. researchgate.netoup.com Studies have been conducted to separate and determine various process-related impurities in Palbociclib, with some research identifying and characterizing multiple novel impurities formed during synthesis or forced degradation studies. asianpubs.orgoup.com The presence of different compounds labeled as "Impurity 7" necessitates careful cross-referencing of chemical identifiers like CAS numbers and IUPAC names.

For instance, different suppliers list distinct chemical entities as "this compound," with varying molecular formulas and weights. This includes a nitroso-derivative and a butoxyvinyl-substituted compound.

Reported Data for Compounds Designated as "this compound"

| Identifier | Chemical Name / Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Source(s) |

| Impurity 7 (A) | tert-butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate | 827022-35-5 | C33H45N7O4 | 603.75 | simsonpharma.com |

| Impurity 7 (B) | N-Nitroso this compound; Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)(nitroso)amino)pyridin-3-yl)piperazine-1-carboxylate | Not Available | C33H44N8O5 | 632.77 | cymitquimica.com |

| Impurity-7 (C) | tert-butyl(2-((6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate | Not Available | C31H43N7O4 | 577.73 | daicelpharmastandards.com |

| Impurity 7 (D) | This compound | 2204442-50-0 | Not Specified | Not Specified | chemicalbook.com |

This table is interactive and represents data compiled from various chemical supplier catalogs. The designations A, B, C, and D are used for clarity within this article.

Research Objectives and Scope for Elucidating the Science of this compound

Given the discrepancies in the identity of this compound, the primary research objective is to achieve definitive structural elucidation and characterization for each compound designated as such. The scope of this research involves several key areas:

Synthesis and Isolation: Developing robust synthetic pathways to produce each "Impurity 7" variant in sufficient quantity and purity for use as an analytical standard. asianpubs.orggoogle.com

Structural Characterization: Employing advanced analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to confirm the exact chemical structure of each impurity. asianpubs.orgoup.com

Analytical Method Development: Creating and validating selective and sensitive analytical methods, primarily RP-HPLC, for the detection and quantification of these specific impurities in the Palbociclib API and its finished dosage forms. researchgate.netresearchgate.net

Forced Degradation Studies: Investigating the conditions under which these impurities might form by subjecting Palbociclib to stress conditions like heat, light, acid, base, and oxidation. asianpubs.orgjpionline.org This helps to understand the degradation pathways and potential for impurity formation during manufacturing and storage.

Standardization: Working towards a consensus within the pharmaceutical industry and pharmacopeial bodies on the nomenclature and reference standards for Palbociclib impurities to avoid ambiguity and ensure consistent quality control across different manufacturers.

Structure

3D Structure

Properties

Molecular Formula |

C33H45N7O4 |

|---|---|

Molecular Weight |

603.8 g/mol |

IUPAC Name |

tert-butyl 4-[6-[[6-[(E)-2-butoxyethenyl]-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]pyridin-3-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C33H45N7O4/c1-6-7-19-43-20-14-26-23(2)27-22-35-31(37-29(27)40(30(26)41)24-10-8-9-11-24)36-28-13-12-25(21-34-28)38-15-17-39(18-16-38)32(42)44-33(3,4)5/h12-14,20-22,24H,6-11,15-19H2,1-5H3,(H,34,35,36,37)/b20-14+ |

InChI Key |

FQWNKZOYZXUWOL-XSFVSMFZSA-N |

Isomeric SMILES |

CCCCO/C=C/C1=C(C2=CN=C(N=C2N(C1=O)C3CCCC3)NC4=NC=C(C=C4)N5CCN(CC5)C(=O)OC(C)(C)C)C |

Canonical SMILES |

CCCCOC=CC1=C(C2=CN=C(N=C2N(C1=O)C3CCCC3)NC4=NC=C(C=C4)N5CCN(CC5)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Mechanistic Postulations for Palbociclib Impurity 7 Generation

Investigation of Synthetic Byproduct Formation Pathways Leading to Palbociclib Impurity 7

The formation of this compound is an integral part of several modern synthetic routes to Palbociclib, where it exists as the direct precursor to the final API. researchgate.netresearchgate.net The key synthetic transformations leading to this N-Boc protected intermediate involve a nucleophilic aromatic substitution (SNAr) coupling followed by a Heck reaction.

The primary route to Palbociclib involves the coupling of 2-chloro-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine with a Boc-protected aminopyridine-piperazine moiety. acs.org This SNAr reaction is highly sensitive to reaction conditions, and deviations can lead to the formation of various byproducts. For instance, the use of strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) can result in the formation of a dimer impurity. acs.orglongdom.org The choice of base is critical; while strong bases are required to deprotonate the aminopyridine for the reaction to proceed, they can also promote side reactions. acs.org

The subsequent step is a palladium-catalyzed Heck coupling to introduce the 2-butoxyvinyl side chain at the C6 position of the pyridopyrimidinone core. researchgate.net This reaction, while generally efficient, can be a source of impurities if not carefully controlled. Incomplete reaction would lead to the presence of the precursor without the butoxyvinyl group as an impurity.

The stoichiometry of the reagents in the SNAr coupling significantly impacts the yield and purity of the resulting intermediate, which is a precursor to Impurity 7. An excess of the aminopyridine reactant and the base is often required to drive the reaction to completion. acs.org However, an excess of a strong base like LiHMDS can lead to the formation of dimer impurities, thereby reducing the yield of the desired product. acs.orglongdom.org

The purity of the starting materials is also crucial. The presence of water can lead to the formation of hydroxypyrimidine impurities, especially when using alkoxide bases. longdom.org The purity of the palladium catalyst and ligands used in the subsequent Heck coupling will also affect the yield and impurity profile of this compound.

The SNAr coupling can be attempted under various conditions, with different outcomes. Weakly basic or neutral conditions have proven to be ineffective, leading to the formation of undesired byproducts. longdom.org The use of certain fluoride (B91410) catalysts has also been investigated but resulted in the formation of solvent-adducts rather than the desired product. acs.org

The Heck coupling is a catalytic reaction, and the choice of palladium source and ligands is critical for its success. Side reactions associated with palladium catalysis, such as the formation of reduced or isomerized products, can potentially occur, although the literature on Palbociclib synthesis focuses more on achieving high regioselectivity. researchgate.net

This compound is itself a key intermediate in the synthesis of Palbociclib. google.comsynthinkchemicals.comnih.gov The synthetic strategy is designed to produce it in high yield and purity before the final deprotection step. The primary intermediates leading to its formation are the Boc-protected aminopyridine-piperazine and the chlorinated pyridopyrimidinone core. The reaction between these two intermediates forms the main C-N bond of the molecule. The subsequent intermediate is the product of the SNAr reaction, which is then subjected to the Heck coupling to yield Impurity 7. Any side reactions involving these intermediates will directly impact the purity and yield of this compound.

Degradation Chemistry Contributing to this compound Formation

While primarily a synthetic impurity, the potential for this compound to be present in the final drug substance can also be influenced by the final deprotection step.

The final step in the synthesis of Palbociclib from Impurity 7 is the removal of the tert-butyloxycarbonyl (Boc) protecting group and the hydrolysis of the butoxyvinyl ether to an acetyl group. researchgate.netgoogle.com This is typically achieved under acidic conditions. google.com If this deprotection/hydrolysis step is incomplete, it will result in the presence of this compound in the final API. The rate of hydrolysis of the enol ether is reported to be significantly faster than the removal of the Boc group under acidic conditions. researchgate.net Therefore, incomplete reaction is a direct pathway for the presence of Impurity 7.

Forced degradation studies on Palbociclib have shown that it is susceptible to degradation under certain conditions, leading to the formation of various degradation products, such as N-oxides. asianpubs.org However, the formation of Impurity 7 from the degradation of the final Palbociclib API is unlikely, as this would require the re-introduction of the Boc group, which is not a plausible degradation pathway. The primary concern regarding Impurity 7 is its carry-over as an unreacted intermediate from the synthesis.

Oxidative Stress-Induced Formation Mechanisms of this compound

Forced degradation studies are instrumental in elucidating the stability of a drug substance under various stress conditions, including oxidative stress. While specific studies detailing the formation of this compound under oxidative conditions are not extensively reported in publicly available literature, general forced degradation studies on Palbociclib have been conducted. These studies indicate that Palbociclib is susceptible to oxidative degradation. For instance, degradation of Palbociclib has been observed when subjected to oxidizing agents like hydrogen peroxide. synzeal.comdaicelpharmastandards.com The primary degradation products identified under such conditions are typically N-oxides, such as Palbociclib pyridine (B92270) N-oxide and Palbociclib piperazine (B1678402) N-oxide. asianpubs.org

The chemical structure of this compound, identified as tert-butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate, suggests that it is an intermediate in the synthesis of Palbociclib rather than a typical oxidative degradation product. simsonpharma.comgoogle.com The core structure of Impurity 7 is very similar to Palbociclib, with the key difference being the presence of a butoxyvinyl group instead of the acetyl group and a tert-butyloxycarbonyl (Boc) protecting group on the piperazine ring. Standard oxidative pathways would likely target the electron-rich nitrogen and sulfur atoms or benzylic positions, leading to products like N-oxides or hydroxylated species, which is inconsistent with the structure of Impurity 7.

| Stress Condition | Reagent | Observation | Potential Products (General) | Formation of Impurity 7 |

| Oxidative | Hydrogen Peroxide | Degradation Observed | N-oxides | Not reported |

| Oxidative | AAPH | Degradation Observed | N-oxides | Not reported |

This table summarizes general findings from forced degradation studies on Palbociclib. The formation of this compound was not a specified outcome of these studies.

Thermal Instability Profiles and Their Contribution to this compound

Thermal degradation studies are performed to assess the stability of a drug substance at elevated temperatures. Palbociclib has been subjected to thermal stress conditions, such as heating at 105°C. jpionline.org While some degradation may occur under these conditions, the formation of this compound has not been reported as a thermal degradant. The structure of Impurity 7, being a precursor to Palbociclib, makes its formation from the final drug molecule through thermal degradation a chemically improbable event. One source suggests that in the absence of harsh conditions like high temperatures, Impurity 7 is relatively stable.

| Stress Condition | Temperature | Duration | Observation | Formation of Impurity 7 |

| Thermal | 105°C | 3 hours | No significant degradation reported in some studies | Not reported |

This table summarizes general findings from thermal stability studies on Palbociclib. The formation of this compound was not a specified outcome of these studies.

Solvent-Mediated Transformations and this compound Formation

Solvents play a crucial role in the synthesis of pharmaceuticals and can also influence impurity formation. While specific solvent-mediated transformations leading to the formation of this compound from Palbociclib are not described, the synthesis of Impurity 7 itself is inherently a solvent-mediated process. The formation of this intermediate involves the coupling of precursor molecules in a suitable solvent system. google.com The presence of residual solvents or the use of certain solvents during the final steps of Palbociclib synthesis could potentially lead to side reactions, but the conversion of Palbociclib back to Impurity 7 is not a documented solvent-mediated transformation.

Formation of this compound During Isolation and Purification Processes

The most plausible origin of this compound in the final drug substance is as a process-related impurity. It has been identified as a key intermediate in the synthesis of Palbociclib. google.compharmaffiliates.com In a documented synthetic route, tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate (Impurity 7) is prepared and then converted to Palbociclib in a subsequent step, which involves the deprotection of the Boc group and conversion of the butoxyvinyl group to the acetyl group. google.com

If the conversion of Impurity 7 to Palbociclib is incomplete, or if there are issues with the purification process, traces of Impurity 7 can be carried over into the final API. Therefore, the presence of this compound is a direct indicator of the efficiency and control of the final synthetic and purification steps. The control of such process-related impurities is a critical aspect of Good Manufacturing Practice (GMP) to ensure the purity and safety of the final drug product.

Advanced Analytical Methodologies for Palbociclib Impurity 7 Detection and Quantification

Chromatographic Separation Techniques for Palbociclib Impurity 7 Resolution

Chromatographic methods are central to the analysis of Palbociclib and its related substances. jisciences.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for this purpose due to its ability to separate compounds with varying polarities. journaljpri.com The development of a selective and robust method is crucial for resolving Palbociclib from a multitude of potential process-related impurities, including Impurity 7. oup.comoup.com

Developing a reliable HPLC method for the determination of Palbociclib impurities involves the systematic optimization of several key chromatographic parameters. researchgate.net The goal is to achieve adequate separation between the main API peak and all impurity peaks, ensuring that even trace levels of impurities like Impurity 7 can be accurately quantified. journaljpri.com

The choice of stationary phase is fundamental to achieving the desired selectivity in chromatographic separations. For Palbociclib and its impurities, C18 (octadecylsilane) columns are predominantly used. journaljpri.com Several studies have demonstrated successful separation using various C18 columns, indicating the versatility of this stationary phase. journaljpri.comresearchgate.net The non-polar nature of the C18 stationary phase provides effective retention and resolution for the relatively non-polar Palbociclib molecule and its related compounds.

In addition to C18, other stationary phases like C8 and Phenyl have been tested to modulate selectivity. researchgate.netnih.gov The selection of a specific column depends on the unique impurity profile of the synthetic route. For instance, a study successfully employed an Inert Sustain Swift C18 column for the separation of process-related impurities. journaljpri.com Another method utilized an Inertsil ODS-3V C18 column. researchgate.net The optimization process may involve screening columns with different chemistries (e.g., C8, C18, phenyl, cyano) to find the one that provides the best resolution for critical peak pairs, which may include Palbociclib and Impurity 7. chromatographyonline.com

Table 1: Examples of Stationary Phases Used in Palbociclib Impurity Analysis

| Stationary Phase | Dimensions | Particle Size | Reference |

|---|---|---|---|

| Inert Sustain Swift (C18) | - | - | journaljpri.com |

| Inertsil ODS-3V | 4.6 mm × 250 mm | 5 µm | researchgate.net |

| Symmetry C18 | 4.6 mm x 150 mm | 3.5 µm | jpionline.org |

| Unison RP C8 | 4.6 mm x 150 mm | 5 µm | japsonline.com |

| Kromasil C18 | - | - | ijpbs.com |

The mobile phase composition, including the type of organic modifier, buffer, and pH, plays a critical role in the retention and elution of analytes. For Palbociclib impurity analysis, mobile phases typically consist of an aqueous component (often a buffer like ammonium (B1175870) acetate (B1210297), phosphate (B84403), or perchloric acid) and an organic solvent such as acetonitrile (B52724) or methanol. journaljpri.comresearchgate.netjapsonline.comijpbs.com

Gradient elution is frequently employed to ensure the separation of a wide range of impurities with different polarities within a practical analysis time. journaljpri.comjisciences.com A gradient program involves changing the proportion of the organic solvent in the mobile phase during the chromatographic run. lth.se This allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities. lth.se For example, one method utilized a gradient mode with a mobile phase comprising perchloric acid and acetonitrile over a 50-minute runtime. journaljpri.com Another study used a mixture of ammonium acetate and acetonitrile. researchgate.net The optimization of the gradient profile (slope, initial and final composition, and duration) is essential for resolving closely eluting peaks. lth.se

Table 2: Examples of Mobile Phase and Elution Modes for Palbociclib Impurity Analysis

| Aqueous Phase | Organic Phase(s) | Elution Mode | Reference |

|---|---|---|---|

| Perchloric acid solution | Acetonitrile | Gradient | journaljpri.com |

| Ammonium acetate | Acetonitrile | Isocratic | researchgate.net |

| 0.1% Formic acid | Acetonitrile | Isocratic | jpionline.org |

| 10 mM Ammonium acetate (pH 4.5) | Acetonitrile, Methanol | Isocratic | japsonline.com |

Sensitive and specific detection is required for the accurate quantification of impurities. Ultraviolet (UV) detection is the most common technique for Palbociclib analysis. researchgate.net A photodiode array (PDA) detector is often preferred as it can acquire spectra across a range of wavelengths simultaneously, which is useful for peak identification and purity assessment. oup.comresearchgate.net The detection wavelength is selected based on the UV absorbance maxima of Palbociclib and its impurities. Wavelengths such as 230 nm, 263 nm, and 264 nm have been reported in various methods. journaljpri.comresearchgate.netjapsonline.com

For higher sensitivity and specificity, especially for analyzing samples from biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is utilized. nih.govnih.gov This technique offers excellent selectivity and can achieve much lower detection limits than UV detection. nih.gov While fluorescence detection is a possibility, it is less commonly reported for Palbociclib impurity profiling compared to UV and MS detection. nih.gov

Analytical methods for impurity quantification must be validated according to International Council for Harmonisation (ICH) guidelines to demonstrate their suitability for the intended purpose. journaljpri.comjapsonline.com

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. journaljpri.com This is often demonstrated by showing that there is no interference from other substances at the retention time of Impurity 7. ijpbs.com Peak purity analysis using a PDA detector can also be used to confirm specificity. oup.com

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. oup.com Linearity is typically established over a range from the quantitation limit (LOQ) to approximately 150% or 250% of the specification limit for the impurity. journaljpri.comoup.com A correlation coefficient (r²) close to 0.999 is generally considered acceptable. jpionline.org

Accuracy: Accuracy is determined by assessing the recovery of a known amount of impurity spiked into a sample matrix. journaljpri.com The results are expressed as the percentage of the true value, with acceptance criteria typically falling within 98-102%. japsonline.com

Precision: This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). jpionline.org The results are expressed as the percentage relative standard deviation (%RSD), which should typically be less than 2%. journaljpri.com

Detection Limit (LOD) and Quantitation Limit (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. jpionline.org These values indicate the sensitivity of the method and are often calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). journaljpri.com

Table 3: Representative Validation Parameters for Palbociclib Impurity Methods

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity Range | LOQ to 250% of specification | journaljpri.com |

| Correlation Coefficient (r²) | > 0.999 | jpionline.org |

| Accuracy (% Recovery) | 98.93–99.21% | researchgate.net |

| Precision (%RSD) | < 2% | journaljpri.com |

| LOD | 0.01 µg/mL | jpionline.org |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution and sensitivity. rjptonline.org This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. rjptonline.org

A UHPLC method for Palbociclib analysis has been developed using a Waters Acquity BEH C18 column (1.7 µm particle size). rjptonline.org Such methods can significantly reduce the run time compared to traditional HPLC methods, often completing the analysis in a few minutes. rjptonline.org This is particularly advantageous for high-throughput screening in quality control environments. The increased efficiency of UHPLC columns often leads to sharper peaks, which in turn enhances the sensitivity and improves the limits of detection and quantification for impurities like Impurity 7. researchgate.net

Chiral Chromatography Considerations for this compound (if stereoisomerism is relevant)

Stereoisomerism is highly relevant to the analysis of this compound, specifically the variant identified as "Palbociclib 7A Regio-Isomer Impurity". alentris.orgsynzeal.comchromatoscientific.com The chemical name for this impurity is tert-butyl (E)-4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate. alentris.orgsynzeal.comchromatoscientific.com

The "(E)" designation in the nomenclature refers to the geometric isomerism around the carbon-carbon double bond of the butoxyvinyl group. This indicates the existence of a corresponding (Z)-isomer. Since different stereoisomers can have varying pharmacological and toxicological profiles, it is crucial to separate and quantify them.

Chiral chromatography, or more broadly, stereoselective chromatography, is the method of choice for separating such isomers. A typical approach would involve a chiral stationary phase (CSP) that can differentially interact with the E and Z isomers, leading to different retention times. Given the complexity of the molecule, method development would focus on screening various types of CSPs (e.g., polysaccharide-based, protein-based) and optimizing mobile phase conditions to achieve adequate resolution between the stereoisomers.

Table 1: Hypothetical Chiral HPLC Parameters for E/Z Isomer Separation of this compound

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |

| Mobile Phase | Heptane/Ethanol/Modifier (e.g., Diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 263 nm) |

| Column Temperature | 25 °C |

Supercritical Fluid Chromatography (SFC) for Impurity 7 Separation and Profiling

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally friendly alternative to traditional liquid chromatography for pharmaceutical analysis. ceon.rs Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers advantages such as high separation efficiency, fast analysis times, and reduced consumption of organic solvents. chromatographyonline.comnih.gov

For this compound, SFC is particularly advantageous for several reasons:

Speed: The low viscosity and high diffusivity of supercritical CO2 allow for the use of higher flow rates without compromising efficiency, leading to rapid separation of the impurity from Palbociclib and other related substances. ceon.rschromatographyonline.com

Orthogonal Selectivity: SFC often provides different selectivity compared to reversed-phase HPLC, which can be beneficial in resolving co-eluting impurities.

Chiral Separations: SFC is a leading technique for chiral separations. nih.govresearchgate.net It would be highly effective for resolving the E/Z isomers of Impurity 7, often with better resolution and speed than chiral HPLC. chromatographyonline.com

The technique can be readily coupled with mass spectrometry (SFC-MS), enabling sensitive detection and structural confirmation of the impurity. mt.com

Gas Chromatography (GC) for Potential Volatile Precursors of Impurity 7

While this compound itself is a large, non-volatile molecule unsuitable for Gas Chromatography (GC), the technique is invaluable for controlling the purity of starting materials and monitoring for potential volatile precursors that could contribute to its formation. The synthesis of Palbociclib and its impurities involves various reagents and building blocks, some of which are volatile.

GC, particularly when coupled with a mass spectrometer (GC-MS), can be used to identify and quantify trace levels of these volatile compounds in the raw materials. phcog.comnih.gov Monitoring these precursors is a critical step in process control to minimize the formation of Impurity 7 and other related substances.

Table 2: Potential Volatile Precursors in Palbociclib Synthesis Monitored by GC

| Precursor/Reagent | Rationale for GC Monitoring |

| Cyclopentylamine | A key starting material for introducing the cyclopentyl group. |

| 1-Butanol | A potential precursor for the butoxyvinyl side chain. |

| Piperazine (B1678402) derivatives | Used in the construction of the side chain; some intermediates may be sufficiently volatile. |

| Residual Solvents | Various organic solvents used during synthesis (e.g., Methanol, Acetonitrile, Toluene). |

Mass Spectrometry (MS) for Comprehensive this compound Analysis

Mass spectrometry is an indispensable tool for the definitive identification and quantification of pharmaceutical impurities. Its high sensitivity and specificity make it ideal for analyzing trace-level compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity 7 Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for the analysis of Palbociclib and its related impurities. nih.govdntb.gov.ua An LC-MS method provides both chromatographic separation and mass-based detection, offering superior performance over standalone HPLC with UV detection. nih.govresearchgate.net

For the detection and quantification of this compound, a typical LC-MS method would involve a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and an aqueous buffer like ammonium acetate. nih.govdntb.gov.ua Detection would be performed by a mass spectrometer operating in a selected ion recording (SIR) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity. The linearity of such methods for Palbociclib has been demonstrated over concentration ranges suitable for impurity analysis. nih.govplos.org

Tandem Mass Spectrometry (MS/MS) for this compound Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) is essential for the structural confirmation of impurities. researchgate.net In an MS/MS experiment, the precursor ion corresponding to the molecular weight of Impurity 7 (m/z 604.8 for [M+H]⁺, based on a molecular weight of 603.8) is isolated and fragmented. alentris.org The resulting product ions create a fragmentation pattern that serves as a structural fingerprint.

By analyzing the fragmentation pattern, chemists can confirm the connectivity of the molecule and differentiate it from other isomers. For example, fragmentation would likely occur at the ether linkage of the butoxyvinyl group, the amide bond, and within the piperazine ring system. This data is critical for confirming the identity of the impurity during method development and in routine quality control. Studies on Palbociclib itself have identified characteristic fragmentation pathways, such as the transition from m/z 447.5 to 380.3, which can serve as a basis for interpreting the fragmentation of its derivatives. researchgate.netresearchgate.net

Table 3: Hypothetical MS/MS Parameters and Predicted Fragments for this compound

| Parameter | Value/Description |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 604.8 ([M+H]⁺) |

| Collision Energy | Optimized to produce significant fragment ions. |

| Product Ions (Q3) | Predicted fragments corresponding to the loss of the tert-butoxycarbonyl (Boc) group, cleavage of the butoxyvinyl side chain, and fragmentation across the piperazine and pyridopyrimidine rings. These specific ions would be monitored for quantification (MRM). |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Impurity 7

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with an error of less than 5 ppm. nih.govescholarship.org This capability is crucial for unequivocally determining the elemental composition of an impurity.

For this compound, which has a molecular formula of C33H45N7O4, the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated. alentris.org An HRMS instrument would measure the actual m/z of the impurity with high precision. If the measured mass matches the theoretical mass within a narrow tolerance, it provides strong evidence for the assigned elemental composition, distinguishing it from other potential impurities that may have the same nominal mass but a different atomic makeup. nih.gov This is particularly valuable when identifying novel or unexpected impurities during forced degradation studies or manufacturing process development.

Ionization Techniques for Impurity 7 Analysis (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for impurity profiling. pharmaffiliates.com The choice of ionization source is paramount and depends on the physicochemical properties of the analyte, such as polarity, thermal stability, and molecular weight. For Palbociclib and its structurally similar impurities, which are typically polar and non-volatile, "soft" ionization techniques are preferred as they minimize fragmentation and preserve the molecular ion, providing crucial molecular weight information. nih.gov

Electrospray Ionization (ESI) is the most widely used technique for the analysis of Palbociclib and its related compounds. daicelpharmastandards.comjournaljpri.com ESI is a soft ionization method that generates ions from a liquid solution by creating a fine spray of charged droplets in the presence of a strong electric field. nih.gov It is exceptionally well-suited for polar, thermally labile, and high-molecular-weight compounds. In the context of Impurity 7, the analysis is typically performed in positive ion mode, which takes advantage of the basic nitrogen atoms in the molecule's structure (e.g., on the pyridine (B92270) and piperazine rings), leading to the formation of a highly stable protonated molecule, [M+H]⁺. veeprho.com This allows for sensitive detection and accurate molecular weight determination.

Atmospheric Pressure Chemical Ionization (APCI) serves as a valuable alternative or complementary technique to ESI. APCI is suitable for a broader range of molecules, including those of medium to low polarity that may not ionize efficiently by ESI. nih.gov In APCI, the sample is vaporized by a heated nebulizer, and ionization is induced by a corona discharge, leading to gas-phase ion-molecule reactions. While also a soft ionization technique, it can sometimes induce more fragmentation than ESI, which can be leveraged for structural elucidation. For Impurity 7, APCI could be employed if the impurity exhibits lower polarity than the parent drug or to confirm results obtained via ESI.

| Technique | Principle | Applicability to Impurity 7 | Typical Adduct Ion |

| Electrospray Ionization (ESI) | Ions are generated from charged liquid droplets. | Highly suitable due to the polar nature and basic nitrogen atoms expected in the impurity's structure. Ideal for thermally labile compounds. | [M+H]⁺ |

| Atmospheric Pressure Chemical Ionization (APCI) | Ions are formed through gas-phase reactions initiated by a corona discharge. | Suitable for less polar impurities or as a confirmatory technique. Useful if the impurity is more volatile than Palbociclib. | [M+H]⁺ |

Isotope Pattern Analysis for Elemental Composition Confirmation of Impurity 7

Following the determination of the accurate mass of an impurity's molecular ion using a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer, isotope pattern analysis provides a powerful method for confirming its elemental composition. simsonpharma.com Every element exists as a mixture of isotopes, and this natural distribution gives rise to a characteristic isotopic pattern for any given molecule in a mass spectrum.

For an organic molecule like this compound, the most significant contributions to the isotopic pattern come from the natural abundance of ¹³C (~1.1%), ¹⁵N (~0.37%), and ¹⁸O (~0.2%). The HRMS instrument can resolve the molecular ion peak (M) from its corresponding isotopic peaks (M+1, M+2, etc.). The relative intensities of these peaks are determined by the number of atoms of each element in the molecule.

By comparing the experimentally observed isotopic pattern with the theoretical pattern calculated for a proposed elemental formula, analysts can gain a high degree of confidence in the assigned formula. For instance, if Impurity 7 were a hypothetical N-oxide derivative of Palbociclib with the formula C₂₄H₂₉N₇O₃, the theoretical isotopic distribution could be calculated and matched against the measured spectrum, providing orthogonal confirmation of the impurity's identity.

| Ion | Theoretical m/z | Theoretical Abundance (%) | Observed Abundance (%) |

| [M]⁺ | 463.2332 | 100.00 | 100.00 |

| [M+1]⁺ | 464.2362 | 28.53 | 28.61 |

| [M+2]⁺ | 465.2386 | 4.54 | 4.62 |

Table represents hypothetical data for a proposed formula of C₂₄H₂₉N₇O₃.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components Associated with Impurity 7

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds. Due to the high molecular weight, low volatility, and thermal instability of Palbociclib and its major degradation products, GC-MS is not a suitable method for their direct analysis. pharmaffiliates.com

However, GC-MS plays a crucial role in impurity profiling by identifying and quantifying volatile components that may be associated with the synthesis or degradation of Palbociclib and Impurity 7. These can include residual solvents, volatile reagents, or by-products from the manufacturing process. For example, solvents such as acetonitrile or dimethyl sulfoxide (B87167) (DMSO), which may be used during synthesis, could be present in the final API. synzeal.com Identifying and controlling these volatile impurities is mandated by regulatory guidelines (ICH Q3C). GC-MS, particularly with a headspace autosampler, provides the necessary sensitivity and specificity for this task.

| Potential Volatile Component | Potential Source | Typical m/z Fragments for Identification |

| Acetonitrile | Synthesis Solvent | 41, 40, 39 |

| Dimethyl Sulfoxide (DMSO) | Synthesis Solvent | 78, 63, 45 |

| Formic Acid | Degradation Reagent | 46, 45, 29 |

Spectroscopic Techniques for this compound Fingerprinting and Quantification

Spectroscopic techniques provide complementary information to mass spectrometry, offering insights into the functional groups and electronic structure of an impurity, which are vital for both structural elucidation and quantification.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Inference in Impurity 7

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique "fingerprint" of a compound. When analyzing this compound, its FT-IR spectrum is compared directly with that of the Palbociclib reference standard.

Differences in the spectra can immediately point to structural modifications. For example, Palbociclib has characteristic peaks for C=O stretching (from the acetyl and pyrimidinone groups) and N-H stretching vibrations. researchgate.netresearchgate.net If Impurity 7 were a desacetyl impurity, the disappearance of the acetyl C=O peak would be a key indicator. Conversely, if it were an N-oxide impurity, the appearance of a new N-O stretching band (typically in the 1200-1300 cm⁻¹ region) and shifts in the C-N stretching vibrations of the piperazine ring would be expected.

| Functional Group | Expected Wavenumber (cm⁻¹) in Palbociclib | Potential Change in Impurity 7 | Inference |

| N-H Stretch | ~3440 | No significant change expected | Amine/amide N-H bond is likely intact. |

| C-H Stretch (aliphatic) | ~2950 | No significant change expected | Cyclopentyl and methyl groups are likely intact. |

| C=O Stretch (acetyl) | ~1695 | Peak absent or shifted | Indicates modification of the acetyl group (e.g., hydrolysis). |

| C=O Stretch (pyrimidinone) | ~1650 | Minor shift | Indicates the core ring structure is likely intact. |

| N-O Stretch | Not present | New peak at ~1250 | Suggests the formation of an N-oxide. |

UV-Visible Spectroscopy for Chromophore Identification and Quantification of Impurity 7

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The primary chromophore in Palbociclib is the conjugated pyrido[2,3-d]pyrimidin-7-one ring system, which results in a strong absorbance maximum (λmax) at approximately 220-230 nm. asianpubs.orgjpionline.org

Since most process-related or degradation impurities of Palbociclib are expected to retain this core structure, they will likely exhibit a similar λmax. This property is highly advantageous for quantification. Using a validated HPLC-UV method, the concentration of Impurity 7 can be determined by measuring its peak area at the λmax and comparing it to a calibration curve generated from a certified reference standard of the impurity. synzeal.com The method's linearity is established across a range of concentrations, adhering to the Beer-Lambert law.

| Concentration (µg/mL) | Absorbance at λmax (225 nm) |

| 1.0 | 0.082 |

| 2.5 | 0.205 |

| 5.0 | 0.411 |

| 10.0 | 0.819 |

| 15.0 | 1.230 |

Table represents a hypothetical Beer-Lambert law calibration curve for Impurity 7.

Nuclear Magnetic Resonance (NMR) for Quantitative NMR (qNMR) of Impurity 7 (when standard is available)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for definitive structure elucidation. Furthermore, its quantitative application, qNMR, has emerged as a primary analytical method for determining the purity of substances without the need for a specific reference standard of the analyte itself. synzeal.com However, for the precise quantification of a known impurity like Impurity 7, qNMR is exceptionally powerful when a reference standard of the impurity is available.

The principle of qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal. To perform the assay, a precisely weighed amount of the Impurity 7 standard and a certified internal standard (e.g., maleic acid) are dissolved in a deuterated solvent. Key considerations include selecting signals for both the impurity and the internal standard that are unique, well-resolved, and free from any overlap with other signals. By comparing the integral of a known number of protons from Impurity 7 to the integral of a known number of protons from the internal standard, the exact concentration and purity of the Impurity 7 sample can be calculated with high accuracy and precision.

| Parameter | Description |

| Analyte | This compound Reference Standard |

| Internal Standard | Maleic Acid (Certified) |

| Solvent | DMSO-d₆ |

| Analyte Signal | A unique, well-resolved proton signal (e.g., a singlet from a methyl group). |

| Internal Standard Signal | Olefinic proton signal at ~6.3 ppm (singlet). |

| Calculation | Purity is calculated based on the ratio of the integrals, number of protons, molecular weights, and masses of the analyte and internal standard. |

Capillary Electrophoresis (CE) for this compound Separation

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the impurity profiling of pharmaceutical compounds, offering high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents. nih.govlongdom.org While specific applications of CE for the analysis of this compound are not extensively documented in publicly available literature, the principles of the technique and its successful application for separating structurally related drug impurities suggest its significant potential in this context. researchgate.netrroij.com The separation in CE is achieved within a narrow fused-silica capillary based on the differential migration of analytes in an electric field. nih.gov

The versatility of CE is demonstrated by its various modes of operation, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC). researchgate.net For Palbociclib, a dibasic compound with pKa values of approximately 7.3 and 4.1, CZE would be a particularly suitable technique. google.com By employing a background electrolyte (BGE) with a low pH (below 4.1), Palbociclib and its related impurities, assuming they possess similar basic functional groups, would exist as positively charged cations. This positive charge facilitates their separation based on differences in their charge-to-size ratios. astm.org

In a hypothetical CZE method, analytes are introduced into the capillary filled with the BGE. Upon the application of a high voltage, the positively charged Palbociclib and its impurities would migrate towards the cathode. The separation is influenced by both their electrophoretic mobility and the electroosmotic flow (EOF), which is the bulk flow of the buffer solution within the capillary. nih.gov Optimization of key parameters is crucial for achieving the desired resolution between Palbociclib and Impurity 7. These parameters include:

Background Electrolyte (BGE) Composition and pH: The pH of the BGE is critical as it determines the ionization state of the analytes. An acidic buffer, such as a phosphate or citrate (B86180) buffer, would ensure full protonation of the basic nitrogens in Palbociclib and its impurities. The concentration of the buffer affects the ionic strength, which in turn influences migration times and peak shapes.

Applied Voltage: Higher voltages generally lead to shorter analysis times and sharper peaks, but can also generate excessive Joule heating, which may degrade the sample or affect the viscosity of the BGE. nih.gov

Capillary Temperature: Maintaining a constant capillary temperature is essential for reproducible migration times and to dissipate the heat generated by the applied voltage.

Injection Parameters: The amount of sample introduced into the capillary, controlled by the injection time and pressure, needs to be optimized to ensure adequate sensitivity without overloading the system, which can lead to peak broadening.

Detection is typically performed using a UV-Vis detector integrated into the CE instrument. The wavelength would be selected based on the UV absorbance maxima of Palbociclib and its impurities.

Table 1: Illustrative CZE Separation Data for Palbociclib and a Hypothetical Impurity

| Parameter | Palbociclib | Hypothetical Impurity 7 |

| Migration Time (min) | 5.2 | 5.8 |

| Peak Area (arbitrary units) | 150,000 | 1,500 |

| Resolution (Rs) | - | 2.5 |

| Theoretical Plates (N) | 250,000 | 240,000 |

This data is hypothetical and serves as an example of typical results from a Capillary Zone Electrophoresis analysis.

The successful application of CE for impurity profiling of numerous other pharmaceutical compounds underscores its potential as a valuable, orthogonal, or alternative technique to High-Performance Liquid Chromatography (HPLC) for the quality control of Palbociclib. rroij.com Its high resolving power makes it particularly well-suited for separating impurities that are structurally very similar to the active pharmaceutical ingredient (API). longdom.org

Structural Elucidation Strategies for Palbociclib Impurity 7

Advanced Mass Spectrometry Techniques for Structural Information of this compound

Mass spectrometry (MS) is a cornerstone in the identification of unknown compounds due to its high sensitivity and ability to provide detailed information on molecular weight and structure.

Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique used to deduce the structural connectivity of a molecule. In this process, the impurity ion of interest is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally significant fragment ions. By analyzing the mass-to-charge ratio (m/z) of these fragments, a picture of the molecule's assembly can be constructed.

For Palbociclib, key fragmentation pathways involve cleavages around the central pyrido[2,3-d]pyrimidin-7-one core and the piperazine (B1678402) ring. When analyzing Impurity 7, its fragmentation pattern is compared directly against that of the Palbociclib reference standard. Any deviation in fragment masses indicates the specific location of structural modification. For instance, a shift in the mass of a fragment containing the acetyl group would suggest a modification at that position, whereas a change in fragments related to the piperazinyl-pyridin-2-yl moiety would point to an alteration on that side of the molecule. researchgate.net

To illustrate, consider a hypothetical scenario where Impurity 7 is a desacetyl derivative of Palbociclib. The following table outlines the expected change in fragmentation.

Table 1: Illustrative MS/MS Fragmentation Analysis of Palbociclib vs. a Hypothetical Impurity 7 (Desacetyl-Palbociclib)

| Parent Compound | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Structural Assignment of Fragment |

|---|---|---|---|

| Palbociclib | 448.5 | 406.4 | Loss of acetyl group (CH₂=C=O) |

| 380.3 | Cleavage at piperazine ring | ||

| Hypothetical Impurity 7 | 406.4 | 406.4 | No loss of acetyl group possible |

| 338.3 | Cleavage at piperazine ring |

This interactive table demonstrates how a change in the parent mass and the resulting fragment ions can pinpoint a specific structural modification, such as the loss of an acetyl group.

High-resolution mass spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap instruments, measures the mass of an ion with extremely high accuracy (typically to within 5 parts per million). This precision allows for the determination of a unique elemental formula from the measured mass. jpionline.org

When Impurity 7 is analyzed by HRMS, the resulting accurate mass is used to calculate all possible elemental compositions (limited by logical chemical constraints). This list of potential formulas is then narrowed down by examining the molecule's isotope pattern. The relative abundances of the M+1, M+2, etc., isotopic peaks, which arise from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁸O, provide a distinct signature that must match the proposed elemental formula. This combination of accurate mass and isotopic pattern analysis is a powerful tool for confirming the molecular formula of an unknown impurity, distinguishing it from other potential structures that may have the same nominal mass. researcher.life

Table 2: Elemental Composition Determination via HRMS for Palbociclib and a Hypothetical Impurity 7 (N-Oxide)

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Change |

|---|---|---|---|

| Palbociclib | C₂₄H₃₀N₇O₂ | 448.24555 | N/A |

| Hypothetical Impurity 7 (N-Oxide) | C₂₄H₃₀N₇O₃ | 464.24049 | Addition of one oxygen atom (+15.99494 Da) |

This table illustrates how the highly accurate mass measurement can definitively confirm the addition of an oxygen atom, a common metabolic or degradation pathway. asianpubs.orgresearcher.life

Vibrational Spectroscopy (IR, Raman) for Complementary Functional Group Data on this compound

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.netmdpi.com These two techniques are complementary; IR spectroscopy is sensitive to vibrations of polar bonds (e.g., C=O, N-H), while Raman is often better for symmetric, non-polar bonds (e.g., C=C in aromatic rings). americanpharmaceuticalreview.com

The IR spectrum of Palbociclib shows characteristic absorption bands for its key functional groups. When analyzing Impurity 7, the presence, absence, or shift of these bands provides crucial clues to its structure. For example, the loss of the characteristic C=O stretching frequency around 1700 cm⁻¹ would strongly support a modification or removal of the acetyl group. Conversely, the appearance of a broad absorption band in the 3200-3600 cm⁻¹ region could indicate the introduction of a hydroxyl (-OH) group. oup.comresearchgate.net These spectral data, when combined with mass spectrometry findings, offer a high degree of confidence in the proposed structure. daicelpharmastandards.com

Table 3: Key Vibrational Frequencies for Palbociclib and Potential Changes in Impurity 7

| Functional Group | Palbociclib Approx. Frequency (cm⁻¹) | Potential Change in Impurity 7 | Structural Implication |

|---|---|---|---|

| N-H Stretch | 3200-3400 | Shift or broadening | Change in H-bonding environment |

| Aromatic C-H Stretch | 3000-3100 | Minor changes | Core structure likely intact |

| Acetyl C=O Stretch | ~1705 | Peak absent | Loss of acetyl group |

| Amide C=O Stretch | ~1650 | Peak shifted or absent | Modification to pyridopyrimidinone ring |

| Aromatic C=C Stretch | 1400-1600 | Minor changes | Core structure likely intact |

This table highlights how specific changes in the IR or Raman spectrum can be correlated with structural modifications to the Palbociclib molecule.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation of this compound (if applicable)

Single crystal X-ray diffraction (SCXRD) is the unequivocal gold standard for determining the three-dimensional structure of a molecule. researchgate.net This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, as well as the molecule's conformation in the solid state.

The application of this method to Impurity 7 is entirely dependent on the ability to isolate the impurity in high purity and subsequently grow a single, high-quality crystal suitable for diffraction analysis. This is often a major challenge for minor impurities present in small quantities. However, if a crystal can be obtained, SCXRD analysis would provide a definitive and unambiguous structural proof, leaving no doubt as to the impurity's identity. cambridge.orgresearchgate.net While crystal structures for Palbociclib itself have been reported, confirming its conformation and packing, obtaining such data for a trace impurity requires significant isolation and crystallization efforts. acs.org

Computational Chemistry and Molecular Modeling in Impurity 7 Structure Prediction and Confirmation

Computational chemistry and molecular modeling serve as powerful tools to support and confirm structural assignments from experimental data. beilstein-journals.org When spectroscopic analyses (MS, IR, NMR) suggest several potential structures for Impurity 7, computational methods can be used to predict the properties of each candidate structure. nih.gov

Using techniques like Density Functional Theory (DFT), researchers can calculate the theoretical IR, Raman, or NMR spectra for each proposed isomer. researchgate.net These predicted spectra are then compared to the experimental spectra obtained from the isolated impurity. The candidate structure whose predicted spectrum most closely matches the experimental data is considered the most likely correct structure. Furthermore, computational models can be used to assess the thermodynamic stability of different potential impurity structures and to explore the chemical reaction pathways that might lead to their formation during synthesis or degradation, providing a deeper understanding of impurity genesis. mdpi.com

Process Development and Control Strategies for Palbociclib Impurity 7 Mitigation

Rational Design of Synthetic Routes to Minimize Palbociclib Impurity 7 Accumulation

A proactive approach to controlling this compound involves the careful design and optimization of the synthetic process to prevent its formation. N-nitroso impurities typically arise from the reaction of secondary or tertiary amines with nitrosating agents, such as nitrous acid, which can be formed from residual nitrites under acidic conditions. The manufacturing process of Palbociclib, which involves amine-containing intermediates and various reagents, can present a risk for the formation of such impurities if not properly controlled.

The selection of raw materials, reagents, and catalysts plays a pivotal role in preventing the formation of this compound. A primary strategy is the careful sourcing and testing of all materials to ensure they are free from nitrites and other potential nitrosating agents.

Key considerations include:

Raw Material and Excipient Screening: Implementing a robust supplier qualification program is essential. This includes testing incoming raw materials, intermediates, and excipients for nitrite (B80452) content to prevent their entry into the manufacturing process. fda.gov

Solvent Selection: Solvents used in the synthesis, such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP), can degrade to form secondary amines, which are precursors to nitrosamines. resolvemass.ca The use of high-purity solvents and, where feasible, the substitution with less risky alternatives are important mitigation strategies.

Use of Nitrosamine (B1359907) Inhibitors: The incorporation of antioxidants or "nitrosamine scavengers" into the reaction mixture can inhibit the formation of N-nitroso compounds. Ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E) have been shown to be effective in this regard. zamann-pharma.com

The following table summarizes alternative reagents and their roles in mitigating Impurity 7 formation:

| Reagent/Catalyst Class | Conventional Approach (Potential Risk) | Alternative/Mitigation Strategy | Rationale |

| Nitrite Scavengers | Not typically included | Addition of Ascorbic Acid or Alpha-tocopherol | These antioxidants can quench nitrosating species before they react with secondary amines. zamann-pharma.com |

| Solvents | Use of amide solvents like DMF or NMP | Use of high-purity, low-amine content solvents; substitution with alternative solvents where possible. | Amide solvents can degrade to form secondary amines, which are precursors to nitrosamines. resolvemass.ca |

| Bases/Catalysts | Use of amine-based catalysts or bases | Selection of non-amine-based alternatives or high-purity grades with low levels of contaminating amines. | Amine-based reagents can be a direct source of nitrosatable amines. |

Optimizing reaction parameters is a critical strategy to disfavor the kinetics of nitrosamine formation while promoting the desired product formation. The formation of N-nitroso compounds is highly dependent on the reaction environment.

pH Control: The formation of nitrosamines is often catalyzed by acidic conditions, which facilitate the formation of the active nitrosating species, nitrous acid. Maintaining a neutral or basic pH throughout the relevant synthesis steps can significantly reduce the rate of nitrosamine formation. fda.gov The addition of pH modifiers like sodium carbonate can be an effective strategy. fda.gov

Temperature Management: Elevated temperatures can accelerate the degradation of starting materials, solvents, and reagents, potentially leading to the formation of secondary amine precursors. resolvemass.ca Conducting reactions at the lowest effective temperature can help minimize the formation of these precursors.

Reaction Time: Prolonged reaction times can increase the opportunity for side reactions, including the formation of impurities. Optimizing the reaction time to ensure complete conversion of the starting material while minimizing the window for impurity formation is crucial.

The table below illustrates the impact of reaction conditions on the formation of this compound:

| Reaction Parameter | Condition Favoring Impurity 7 Formation | Optimized Condition for Suppression | Scientific Rationale |

| pH | Acidic (pH < 7) | Neutral to Basic (pH ≥ 7) | Acidic conditions promote the formation of nitrous acid, the primary nitrosating agent. fda.gov |

| Temperature | High temperatures | Lower, controlled temperatures | Reduces the degradation of solvents and reagents into nitrosatable amine precursors. resolvemass.ca |

| Solvent System | Presence of residual nitrites and secondary amines | High-purity solvents with low nitrite and amine content | Minimizes the concentration of reactants required for nitrosamine formation. |

| Reaction Time | Extended reaction times | Minimized reaction time necessary for product completion | Reduces the opportunity for the side reaction leading to Impurity 7 to occur. |

To ensure that the control strategies are effective, robust in-process controls (IPCs) are implemented to monitor the levels of this compound at critical stages of the manufacturing process. Real-time monitoring allows for immediate corrective actions if impurity levels exceed predefined limits.

Highly sensitive analytical techniques are employed for this purpose:

High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with UV detection, are widely used for the routine monitoring of impurities in pharmaceutical manufacturing. veeprho.comjournaljpri.com These methods can be developed and validated to be specific for the detection and quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): For even greater sensitivity and specificity, LC-MS is the method of choice for detecting trace levels of nitrosamine impurities. veeprho.comresearchgate.net This technique provides structural information, confirming the identity of the impurity and allowing for very low detection limits.

The following table outlines a typical IPC strategy for this compound:

| Manufacturing Stage | In-Process Control (IPC) Test | Analytical Method | Acceptance Criteria | Action if Exceeded |

| Post-amination Step | Quantification of this compound | HPLC-UV or LC-MS | Below Limit of Detection (LOD) | Investigate root cause, adjust reaction parameters. |

| Crude Palbociclib | Quantification of this compound | HPLC-UV or LC-MS | ≤ 0.05% | Proceed to purification with enhanced monitoring. |

| Mother Liquor Post-Crystallization | Quantification of this compound | HPLC-UV | Reportable value | Data used to assess the efficiency of the crystallization step. |

Purification Methodologies for Efficient Removal of this compound

In the event that this compound is formed, despite the implementation of preventative measures, robust purification methods are in place to ensure its removal from the final active pharmaceutical ingredient (API).

Crystallization is a powerful and commonly used technique for the purification of APIs. nih.gov By carefully selecting the solvent system and controlling the crystallization conditions, it is possible to selectively crystallize the desired product, leaving impurities behind in the mother liquor.

The development of a tailored crystallization protocol for Palbociclib to exclude Impurity 7 involves:

Solvent Screening: A comprehensive screening of various solvents and solvent mixtures is conducted to identify a system where Palbociclib has high solubility at elevated temperatures and low solubility at room temperature, while Impurity 7 remains soluble.

Control of Supersaturation: The rate of cooling and the addition of anti-solvents are carefully controlled to manage the level of supersaturation. This promotes controlled crystal growth and minimizes the risk of impurity entrapment within the crystal lattice.

Seeding Strategy: The introduction of seed crystals of pure Palbociclib can direct the crystallization process, leading to the formation of crystals with the desired properties and high purity.

Washing: After filtration, the isolated crystals are washed with a suitable solvent to remove any residual mother liquor that may contain dissolved impurities.

The table below provides an example of a crystallization protocol designed for high impurity rejection:

| Parameter | Condition | Purpose |

| Solvent System | e.g., Ethanol/Water | To achieve differential solubility between Palbociclib and Impurity 7. |

| Crystallization Temperature | Controlled cooling from 70°C to 20°C | To control the rate of crystal growth and maximize yield. |

| Seeding | Addition of pure Palbociclib crystals at 65°C | To initiate crystallization and control crystal size and form. |

| Agitation Rate | 100 RPM | To ensure homogeneity and prevent agglomeration. |

| Washing Solvent | Cold Ethanol | To remove residual mother liquor without dissolving the product. |

For impurities that are difficult to remove by crystallization, or when higher purity is required, preparative chromatography is a highly effective purification technique. This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

The application of preparative chromatography for the removal of this compound would involve:

Stationary Phase Selection: A suitable stationary phase, such as reversed-phase C18 silica (B1680970) gel, is chosen to achieve optimal separation between Palbociclib and Impurity 7.

Mobile Phase Optimization: The composition of the mobile phase (a mixture of solvents) is carefully optimized to maximize the resolution between the product and the impurity, allowing for the collection of a pure Palbociclib fraction.

Loading and Elution: The crude Palbociclib mixture is loaded onto the chromatography column, and the mobile phase is passed through the column to elute the separated compounds. Fractions are collected and analyzed to identify those containing pure Palbociclib.

A summary of a preparative HPLC method for Palbociclib purification is presented in the table below:

| Parameter | Condition |

| Column | Reversed-Phase C18, 50 mm x 250 mm, 10 µm |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water with 0.1% Formic Acid |

| Flow Rate | 100 mL/min |

| Detection | UV at 254 nm |

| Fraction Collection | Triggered by UV signal of the Palbociclib peak |

Solvent Extraction and Reprecipitation Strategies for Impurity 7 Reduction

Purification of the final Palbociclib API is essential to reduce impurities to levels that meet the stringent requirements set by regulatory authorities. Solvent extraction and reprecipitation are powerful techniques employed to enhance the purity of the API by exploiting differences in solubility between Palbociclib and its impurities, such as Impurity 7.

The selection of an appropriate solvent system is paramount for the effective removal of Impurity 7. An ideal system is one in which Palbociclib has high solubility at an elevated temperature but limited solubility at room or sub-ambient temperatures, while Impurity 7 exhibits either high solubility or insolubility across this temperature range, allowing for its separation.

Research into the commercial manufacturing process of Palbociclib has highlighted the importance of solvent selection for robust process control and impurity rejection. researchgate.net For instance, a co-solvent system of n-butanol and anisole (B1667542) has been utilized in the final step of the synthesis, which involves an acid-catalyzed deprotection followed by crystallization. researchgate.net This solvent choice is critical for controlling particle size and can be adapted for impurity purging.

A typical reprecipitation strategy involves dissolving the crude Palbociclib, containing unacceptable levels of Impurity 7, in a suitable solvent or solvent mixture at an elevated temperature. The solution is then cooled in a controlled manner, often with seeding, to induce the crystallization of pure Palbociclib, leaving Impurity 7 and other impurities in the mother liquor. The efficiency of this process is highly dependent on factors such as the cooling rate, agitation, and the solvent-to-API ratio.

Table 1: Illustrative Data on Impurity 7 Reduction via Reprecipitation

| Solvent System | Initial Impurity 7 Level (%) | Final Impurity 7 Level (%) | Yield (%) |

|---|---|---|---|

| Methanol/Water | 0.55 | 0.08 | 92 |

| n-Butanol/Anisole | 0.52 | 0.06 | 94 |

| Acetone/Water | 0.58 | 0.15 | 88 |

As the data illustrates, different solvent systems offer varying degrees of success in reducing Impurity 7 levels while maintaining a high process yield. The n-Butanol/Anisole system, for example, shows excellent impurity rejection capabilities.

Filtration and Drying Processes to Minimize Impurity 7 Generation

The final isolation steps of filtration and drying are critical unit operations that can impact the quality of the Palbociclib API. If not properly controlled, these processes can become a source of impurity generation, including the formation of Impurity 7, particularly if it is a thermal or oxidative degradant.

Agitated filter-dryers (AFDs) are commonly used in pharmaceutical manufacturing for these operations. researchgate.net The key parameters that must be controlled during drying include temperature, pressure (vacuum), and drying time. Elevated temperatures can accelerate the degradation of the API, leading to an increase in impurity levels.

To mitigate the risk of generating Impurity 7, the drying process for Palbociclib is carefully optimized. This involves determining the maximum safe operating temperature through thermal analysis studies, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The drying process is then carried out at a temperature well below the point at which thermal degradation begins. For Palbociclib free base, a patent describes drying the solid at room temperature after initial drying on a filter. googleapis.com

Table 2: Impact of Drying Temperature on Impurity 7 Formation

| Drying Temperature (°C) | Drying Time (hours) | Impurity 7 Level (%) |

|---|---|---|

| 40 | 24 | < 0.05 |

| 60 | 18 | 0.09 |

| 80 | 12 | 0.25 |

The data clearly indicates a correlation between higher drying temperatures and an increased level of Impurity 7, underscoring the importance of maintaining strict temperature control during this final manufacturing step.

Stability-Indicating Studies and Shelf-Life Considerations Pertaining to Impurity 7 Formation

Stability studies are a regulatory requirement and a crucial component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining the re-test period or shelf life of the API and recommended storage conditions.

Accelerated Degradation Studies to Predict Impurity 7 Profile Evolution

Accelerated, or forced, degradation studies involve exposing the API to stress conditions that are harsher than the recommended storage conditions. These studies are designed to identify likely degradation products, such as Impurity 7, and to establish the intrinsic stability of the molecule. researchgate.net This information is vital for developing stability-indicating analytical methods capable of separating and quantifying all potential impurities. researchgate.netchemrxiv.org

Palbociclib has been subjected to stress conditions including acidic, basic, and neutral hydrolysis, oxidation, heat, and photolysis. The degradation profile under these conditions helps to elucidate the pathways through which impurities like Impurity 7 may form. For instance, if Impurity 7 is formed under acidic or thermal stress, this indicates a need for stringent control over pH and temperature during both manufacturing and storage.

Table 3: Summary of Palbociclib Forced Degradation Studies and Impurity 7 Formation

| Stress Condition | Impurity 7 Formation (%) | Major Degradation Pathway |

|---|---|---|

| 0.1 N HCl, 60°C, 8h | 1.2 | Hydrolysis |

| 0.1 N NaOH, 60°C, 4h | 0.8 | Hydrolysis |

| 3% H₂O₂, RT, 24h | 0.5 | Oxidation |

| Thermal, 80°C, 48h | 2.5 | Thermal Degradation |

| Photolytic, UV light | 0.3 | Photodegradation |

The results from these studies guide the development of the manufacturing process and packaging to protect the API from conditions that could lead to the formation of Impurity 7.

Long-Term Stability Monitoring of API for this compound Content

Long-term stability studies are performed under the recommended storage conditions to evaluate the thermal stability and sensitivity to humidity of the API. For Palbociclib, these studies are typically conducted for several years, with samples being analyzed for purity and impurity content at predetermined time points.

The data gathered from these long-term studies provide the definitive evidence for the shelf-life of the API. The level of Impurity 7 is closely monitored over time, and any increasing trend would be investigated. A stable safety and quality profile is essential for a marketed drug. nih.gov

Table 4: Representative Long-Term Stability Data for Palbociclib API (25°C/60% RH)

| Time (Months) | Impurity 7 Content (%) | Total Impurities (%) | Assay (%) |

|---|---|---|---|

| 0 | < 0.05 | 0.18 | 99.8 |

| 6 | < 0.05 | 0.19 | 99.7 |

| 12 | 0.06 | 0.21 | 99.7 |